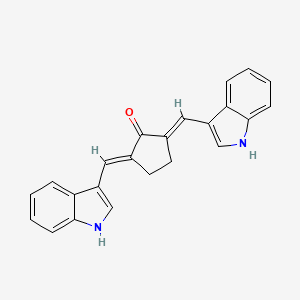

2,5-Bis((1H-indol-3-yl)methylene)cyclopentanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E,5E)-2,5-bis(1H-indol-3-ylmethylidene)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c26-23-15(11-17-13-24-21-7-3-1-5-19(17)21)9-10-16(23)12-18-14-25-22-8-4-2-6-20(18)22/h1-8,11-14,24-25H,9-10H2/b15-11+,16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKQDPZDSGUBDK-JOBJLJCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CNC3=CC=CC=C32)C(=O)C1=CC4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CNC3=CC=CC=C23)/C(=O)/C(=C/C4=CNC5=CC=CC=C45)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Bis 1h Indol 3 Yl Methylene Cyclopentanone and Its Analogues

Claisen–Schmidt Condensation Approaches

The Claisen-Schmidt reaction is a cornerstone in the synthesis of α,α'-bisarylidene-carbonyl compounds. mdpi.com It typically involves the reaction of a cyclic ketone, such as cyclopentanone (B42830), with two equivalents of an aromatic aldehyde, in this case, 1H-indole-3-carboxaldehyde.

The traditional and most widely used method for synthesizing bis(benzylidene)cycloalkanones is the base-catalyzed Claisen-Schmidt condensation. nih.gov This pathway involves the reaction of cyclopentanone with an appropriate aldehyde in the presence of a base catalyst like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an alcohol solvent such as ethanol.

The mechanism proceeds through the deprotonation of an α-carbon of the cyclopentanone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the indole-3-carboxaldehyde. A subsequent dehydration step yields the α,β-unsaturated ketone. The process is repeated on the other side of the cyclopentanone to yield the final bis-substituted product.

Table 1: Comparison of Base-Catalyzed Synthesis Conditions for Analogous Compounds

| Ketone | Aldehyde | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| 3-Methylcyclopentanone | 4-Methylbenzaldehyde | NaOH | Ethanol | Good |

| Cyclopentanone | Benzaldehyde | NaOH | None (Grinding) | 99% mdpi.com |

This table is interactive and can be sorted by column.

In a move towards more environmentally friendly and efficient chemical processes, solvent-free synthesis protocols have been developed for the Claisen-Schmidt condensation. mdpi.com One effective method involves the grinding of the reactants (cyclopentanone and the aldehyde) with a solid base catalyst, such as sodium hydroxide, using a mortar and pestle. mdpi.com This technique has been shown to produce excellent yields in very short reaction times, often within minutes. mdpi.com

The absence of a solvent not only reduces chemical waste but can also accelerate the reaction rate. Quantitative yields have been reported for the synthesis of dibenzylideneacetone (B150790) and its derivatives using this solvent-free approach. wikipedia.org This method is highly effective for synthesizing various α,α′-bis(substituted-benzylidene)cycloalkanones. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate a wide range of chemical reactions, including the synthesis of indole (B1671886) derivatives and Claisen-Schmidt condensations. jchemlett.comnih.govekb.eg The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. ekb.egorganic-chemistry.org

For the synthesis of bis-indole derivatives, microwave irradiation under solvent-free conditions has proven to be a successful and rapid method. jchemlett.com This approach combines the benefits of solvent-free chemistry with the rapid heating provided by microwaves, offering a green and efficient alternative to conventional heating methods. jchemlett.comorganic-chemistry.org The reaction of indole with aldehydes or ketones in the presence of a catalytic amount of acid can be completed in as little as 30 to 60 seconds under microwave irradiation. jchemlett.com

Table 2: Effect of Microwave Irradiation on Bis-Indole Analogue Synthesis

| Reactants | Conditions | Time | Yield |

|---|---|---|---|

| Indole + Salicylaldehyde | Microwave (140W), Acetic Acid | 60 sec | 83% jchemlett.com |

| Indole + Isatin | Microwave (140W), Acetic Acid | 30 sec | 80% jchemlett.com |

This table is interactive and can be sorted by column.

Alternative Synthetic Routes and Catalytic Systems

Beyond the traditional Claisen-Schmidt condensation, alternative methods are being explored that utilize different catalytic systems to improve reaction selectivity, efficiency, and mildness.

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for various chemical transformations. nih.gov In the context of synthesizing related structures, organocatalysts have been employed for the condensation of cyclopentanone with N,N-Dimethylformamide dimethyl acetal (B89532) to produce an analogue, 2,5-bis((dimethylamino)methylene)cyclopentanone. nih.govresearchgate.netmdpi.com In this specific synthesis, the use of an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is crucial. nih.govresearchgate.net A key feature for driving the reaction to completion is the removal of the methanol (B129727) byproduct to shift the equilibrium. nih.govnih.govresearchgate.net

Furthermore, chiral phosphoric acids have been successfully used in the asymmetric synthesis of various complex indole-containing molecules, suggesting their potential applicability in enantioselective versions of these condensation reactions. rsc.orgresearchgate.netnih.gov

There is a growing interest in developing synthetic methods that avoid the use of transition metals, which can be costly and toxic. rsc.org For the synthesis of bis(indolyl) compounds, several metal-free catalytic systems have been reported.

Molecular iodine has been shown to be an efficient catalyst for the Michael addition of indoles to α,α′-bis(arylmethylene)cyclopentanones, which represents an alternative route to functionalize the core structure. nih.gov This reaction proceeds cleanly and provides the desired adducts in good yields. nih.gov Other metal-free approaches for creating bis(indolyl) structures include the use of inexpensive acetic acid as a catalyst with molecular oxygen as a green oxidant for the oxidative coupling of arylmethylamines with indoles. rsc.org These methods highlight a trend towards more sustainable and cost-effective synthesis in heterocyclic chemistry. rsc.orgrsc.org

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product. scispace.com This approach is distinguished by its pot, atom, and step economy (PASE), making it a cornerstone of green chemistry and a powerful tool for generating molecular diversity. nih.gov By bypassing the need to isolate intermediates, MCRs streamline synthetic pathways, reduce waste, and simplify reaction procedures. nih.gov

In the context of 2,5-Bis((1H-indol-3-yl)methylene)cyclopentanone analogues, MCRs offer a versatile platform for structural diversification. While a specific MCR for the parent compound is not prominently documented, the principles of MCRs can be applied to synthesize a wide array of structurally related heterocyclic systems by varying the starting components. For instance, pseudo-five-component reactions have been successfully employed to synthesize bis(pyrazol-5-ol) derivatives and bis-1H-indazolo[1,2-b]phthalazinetriones, which involve the condensation of aromatic aldehydes with other reactive species. nih.gov Another relevant example is the one-pot, three-component synthesis of a furan-2(5H)-one derivative incorporating an indole fragment from the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com Such methodologies allow for the rapid assembly of compound libraries where the indole, the central core, or the linking methylene (B1212753) groups are replaced or functionalized, enabling the exploration of a broad chemical space.

The table below illustrates examples of MCRs used to generate structurally diverse compounds, highlighting the variety of reactants and resulting scaffolds.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Resulting Scaffold |

| Arylhydrazine (2 equiv.) | Acetylenedicarboxylate (2 equiv.) | Aromatic aldehyde | - | CeO₂ nanoparticles | Bis(pyrazol-5-ol) |

| Phthalhydrazide (2 equiv.) | Dimedone (2 equiv.) | Diarylaldehyde | - | NiFe₂O₄@TiO₂-DEA-OSO₃H | Bis-1H-indazolo[1,2-b]phthalazinetrione |

| Indole | 4-Methoxyphenylglyoxal | Meldrum's acid | - | Et₃N, MeCN, reflux | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one |

Synthesis of Precursors and Intermediates

The synthesis of this compound and its analogues relies on the preparation of key precursors and intermediates, namely the functionalized cyclopentanone core and the derivatized indole-3-carbaldehyde units.

The central cyclopentanone ring serves as the scaffold upon which the indole moieties are appended. The primary synthetic route to the parent compound and its analogues involves a base-catalyzed aldol (B89426) condensation or Claisen-Schmidt reaction between cyclopentanone and two equivalents of an appropriate aromatic aldehyde. scispace.comnih.gov

Beyond the direct use of cyclopentanone, functionalized cores can be prepared to serve as versatile intermediates. A notable example is the synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone. mdpi.comnih.gov This precursor is synthesized through the organocatalyzed condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal (DMFDMA). mdpi.comresearchgate.netnih.gov A critical aspect of this synthesis is the removal of the methanol byproduct, which shifts the reaction equilibrium towards the formation of the desired disubstituted product. mdpi.comnih.gov This solvent-free protocol provides a high yield of the target intermediate, which can then be used to synthesize various symmetrical ketocyanine dyes and other derivatives. mdpi.comnih.gov

The following table summarizes the synthesis of a key functionalized cyclopentanone core.

| Ketone | Reagent | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) |

| Cyclopentanone | N,N-dimethylformamide dimethyl acetal (DMFDMA) | DBU (10 mol%) | 190 | 16 | 2,5-Bis((dimethylamino)methylene)cyclopentanone | High |

Structural diversity in the final analogues can be readily achieved by modifying the indole-3-carbaldehyde precursor prior to the condensation step. Indole-3-carbaldehyde, also known as 3-formylindole, is a reactive aromatic aldehyde that can undergo various chemical transformations. wikipedia.org

One common derivatization strategy involves N-acylation of the indole ring. For example, indole-3-carbaldehyde can be treated with 3-chloroacetylchloride to afford 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde. derpharmachemica.com This key intermediate can then be coupled with a variety of aryl amines via a base condensation reaction to yield a series of novel analogues with diverse substituents on the indole nitrogen. derpharmachemica.com Furthermore, catalytic versions of the Vilsmeier-Haack reaction can be used to introduce isotopic labels, such as deuterium, onto the aldehyde group, which is useful for metabolic studies. orgsyn.org The aldehyde group itself can also readily condense with other nucleophiles, demonstrating its utility as a versatile building block for a wide range of derivatives. wikipedia.org

The table below provides examples of derivatization reactions starting from indole-3-carbaldehyde.

| Starting Material | Reagent(s) | Conditions | Product |

| Indole-3-carbaldehyde | 1. 3-chloroacetylchloride, triethylamine | N-acylation | 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde |

| 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde | Aryl amines, K₂CO₃ | THF, reflux | 1-(2-(arylamino)acetyl)-1H-indole-3-carboxaldehyde analogues |

| Indole | DMF-d₇, DEBM, PhSiH₃ | 3-methyl-1-phenyl-2-phospholene 1-oxide, MeCN, RT | Deuterated 1H-indole-3-carboxaldehyde |

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of 1H and 13C nuclei and their interactions, a detailed molecular map can be constructed.

The 1H NMR spectrum of 2,5-Bis((1H-indol-3-yl)methylene)cyclopentanone provides specific information about the chemical environment of each proton in the molecule. The symmetry of the compound simplifies the spectrum, as the two indolyl-methylene substituents are chemically equivalent.

Key expected signals in the 1H NMR spectrum include:

Indole (B1671886) N-H Protons: A broad singlet is anticipated at a downfield chemical shift (typically δ 8.0-9.0 ppm), characteristic of the acidic proton on the nitrogen atom of the indole ring. mdpi.com

Aromatic Protons: The protons on the benzene (B151609) portion of the two indole rings are expected to appear in the aromatic region (δ 7.0-8.0 ppm) as a series of multiplets (doublets and triplets), reflecting their specific positions and coupling with neighboring protons. mdpi.com

Olefinic and Indole C2 Protons: The protons of the exocyclic methylene (B1212753) groups (=CH) and the C2 protons of the indole rings are expected to resonate as singlets or narrow multiplets in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the conjugated system. mdpi.com

Cyclopentanone (B42830) Protons: The four protons on the cyclopentanone ring (at C3 and C4) are chemically equivalent due to the molecule's symmetry and are expected to appear as a singlet at approximately δ 3.0 ppm. mdpi.com

Table 1: Expected 1H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | 8.0 - 9.0 | Broad Singlet |

| Indole Aromatic H (C4-C7) | 7.0 - 8.0 | Multiplets |

| Olefinic =CH & Indole C2-H | 7.0 - 7.5 | Singlet/Multiplet |

| Cyclopentanone CH₂ | ~ 3.0 | Singlet |

13C NMR Spectroscopy for Carbon Skeleton Elucidation

13C NMR spectroscopy complements 1H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Key signals in the 13C NMR spectrum are:

Carbonyl Carbon: The carbon of the cyclopentanone C=O group is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. mdpi.comlibretexts.org Its exact position is influenced by the extensive conjugation with the two indolyl-methylene groups.

Olefinic and Aromatic Carbons: The carbons of the C=C double bonds and the indole rings will appear in a cluster of peaks between δ 110-145 ppm. mdpi.commdpi.com The exocyclic olefinic carbons directly attached to the cyclopentanone ring would be found around δ 135-145 ppm, while the indole carbons span the rest of this region.

Cyclopentanone Methylene Carbons: The aliphatic CH₂ carbons of the cyclopentanone ring are expected to resonate at the most upfield region of the spectrum, typically around δ 25-30 ppm. mdpi.com

Table 2: Expected 13C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl C=O | 190 - 200 |

| Olefinic C=CH & Indole C3 | 135 - 145 |

| Indole Aromatic & Pyrrole Carbons | 110 - 138 |

| Cyclopentanone CH₂ | 25 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings between adjacent protons. It would be used to confirm the connectivity within the aromatic portion of the indole rings by showing correlations between neighboring protons (e.g., H4 with H5, H5 with H6, etc.). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of the protonated carbons in the 13C NMR spectrum. For example, it would link the cyclopentanone proton signal (~δ 3.0 ppm) to the corresponding carbon signal (~δ 25-30 ppm).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole rings.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentanone ring appears just below 3000 cm⁻¹. libretexts.org

C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) group. Due to conjugation with the two exocyclic double bonds, this band is shifted to a lower frequency (typically 1680-1700 cm⁻¹) compared to a simple saturated cyclopentanone (around 1740-1750 cm⁻¹). researchgate.netresearchgate.net

C=C Stretches: Multiple bands in the 1580-1640 cm⁻¹ region corresponding to the C=C stretching vibrations of the exocyclic double bonds and the aromatic indole rings. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Conjugated Ketone) | 1680 - 1700 | Strong |

| C=C Stretch (Alkene & Aromatic) | 1580 - 1640 | Medium-Strong |

| C-N Stretch | 1300 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (Molecular Formula: C₂₃H₁₈N₂O), the exact mass is calculated to be 338.1419 g/mol . In an HRMS experiment (e.g., ESI-TOF), the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of 339.1492. mdpi.comrsc.org

The fragmentation pattern in the mass spectrum can provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the bonds linking the indole moieties to the central ring, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Key structural features would include:

Planarity: The core structure, consisting of the cyclopentanone ring and the two exocyclic indolyl-methylene groups, is expected to be largely planar to maximize π-system conjugation.

Conformation: The two indole rings may adopt a specific orientation (syn or anti) relative to the central cyclopentanone ring to minimize steric hindrance.

Intermolecular Interactions: In the crystal lattice, molecules would likely be held together by intermolecular hydrogen bonds. The indole N-H group can act as a hydrogen bond donor, potentially forming N-H···O bonds with the carbonyl oxygen of an adjacent molecule. N-H···π interactions with the electron-rich indole rings of neighboring molecules are also possible. nih.gov These interactions dictate the molecular packing in the solid state.

Crystal Structure Determination

The determination of the crystal structure of this compound would be achieved through single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the determination of the crystal system, space group, and the precise arrangement of atoms within the crystal lattice.

A hypothetical data table for the crystallographic information is presented below to illustrate the parameters that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Chemical formula | C23H18N2O |

| Formula weight | 338.40 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 11.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1778.9 |

| Z | 4 |

| Calculated density (g/cm³) | 1.262 |

| Absorption coefficient (mm⁻¹) | 0.081 |

| F(000) | 712 |

Analysis of Hydrogen Bonding and Van der Waals Interactions

The presence of N-H groups in the indole rings and a carbonyl group (C=O) in the cyclopentanone ring suggests that hydrogen bonding would be a significant factor in the crystal packing of this compound. Specifically, intermolecular hydrogen bonds of the N-H···O type would be expected, where the hydrogen atom of the indole N-H group acts as a donor and the oxygen atom of the cyclopentanone carbonyl group acts as an acceptor. These interactions would likely link adjacent molecules into chains or more complex networks.

Conformational Analysis in the Crystalline State

Key conformational features to be analyzed would include:

The planarity of the α,β-unsaturated ketone system.

The dihedral angles between the planes of the indole rings and the plane of the cyclopentanone ring.

The conformation of the five-membered cyclopentanone ring itself, which could adopt various puckered conformations such as an envelope or twist form.

The observed conformation in the crystal is the result of a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. This solid-state conformation may differ from the preferred conformation in solution.

Biological and Pharmacological Investigations Mechanistic and in Vitro Focus

In Vitro Assays for Biological Activities

Without dedicated research studies on "2,5-Bis((1H-indol-3-yl)methylene)cyclopentanone," a thorough and scientifically accurate article meeting the specific requirements of the prompt cannot be generated.

Enzyme Inhibition Studies (e.g., Lipoxygenase, Cyclooxygenase, Acetylcholcholinesterase, Src kinase)

There is a lack of specific published research detailing the inhibitory effects of this compound on several key enzymes. While related indole (B1671886) derivatives have been investigated as inhibitors of cyclooxygenase (COX) and Src kinase, and other curcumin (B1669340) analogues have been studied for their effects on lipoxygenase (LOX), specific enzymatic assays for this compound against these targets, as well as acetylcholinesterase, are not readily found in the scientific literature.

Mechanistic Studies of Cellular and Molecular Interactions

Detailed mechanistic studies elucidating the specific cellular and molecular interactions of this compound are not extensively documented.

Currently, there is no specific information available from scientific studies describing the direct interaction of this compound with DNA or other nucleic acids.

The effect of this compound on the modulation of gene expression, including the regulation of microRNAs, has not been specifically reported in the available research.

While numerous curcumin analogues are known to inhibit the NF-κB signaling pathway, specific studies demonstrating this activity for this compound are not available. The general mechanism for related compounds involves the suppression of NF-κB activation and its subsequent downstream effects. However, it is not confirmed if this compound acts via a similar mechanism.

The potential for this compound to modulate microtubule polymerization has not been specifically investigated. Research on other indole-containing compounds has shown activity in this area, but these findings cannot be directly extrapolated to the compound .

In Silico Molecular Docking Studies for Ligand-Target Interactions

In silico molecular docking is a computational technique used to predict the binding affinity and interaction between a ligand and a target protein. While this method has been applied to a wide range of curcumin and indole derivatives to explore their interactions with various biological targets, specific molecular docking studies for this compound against enzymes such as lipoxygenase, cyclooxygenase, acetylcholinesterase, or Src kinase are not described in the current body of literature. Such studies would be valuable in predicting the potential inhibitory activity and guiding future in vitro and in vivo research.

Binding Modes and Key Residue Interactions

There is no publicly available research that details the specific binding modes or key amino acid residue interactions of this compound with any biological target. Molecular docking and crystallographic studies, which are essential for identifying such interactions, have not been published for this compound.

Energy Minimization and Conformational Stability of Ligand-Receptor Complexes

Similarly, the scientific literature lacks information on the energy minimization and conformational stability of complexes formed between this compound and any protein or receptor. Computational studies providing data on binding energies, ligand strain, and the stability of the ligand-receptor complex over time through molecular dynamics simulations are not available for this specific molecule.

Due to the absence of specific research on this compound, no data tables can be generated for its biological and pharmacological investigations.

Derivatization and Structural Modification Strategies

Synthesis of Analogues with Modified Cyclopentanone (B42830) Cores

Alterations to the central cyclopentanone ring, including the introduction of substituents, changes in ring size, and heteroatom incorporation, have been explored to modulate the compound's properties.

Substitution Patterns on the Cyclopentanone Ring

The synthesis of derivatives with substituents on the cyclopentanone ring can be achieved through various synthetic routes. One notable method involves the iodine-catalyzed Michael addition of indoles to α,α′-bis(arylmethylene)cyclopentanones. nih.gov This reaction yields E-2-(3-indolylphenylmethyl)-5-phenylmethylenecyclopentanones, which represent a new class of indole (B1671886) derivatives. nih.gov The reaction of α,α′-bis(phenylmethylene)cyclopentanone with indole in the presence of iodine as a catalyst in dry dichloromethane (B109758) at room temperature has been shown to produce the corresponding conjugate addition product in good yield. nih.gov

For instance, the reaction of α,α′-bis(phenylmethylene)cyclopentanone with indole yields E-2-(3-indolylphenylmethyl)-5-phenylmethylene-cyclopentanone. Further studies have shown that 2-methylindole (B41428) also reacts smoothly under similar conditions to afford the corresponding substituted products. nih.gov

| Reactant 1 (α,α′-bis(arylmethylene)cyclopentanone) | Reactant 2 (Indole) | Product (E-2-(3-indolylarylmethyl)-5-arylmethylenecyclopentanone) | Yield (%) |

|---|---|---|---|

| α,α′-bis(phenylmethylene)cyclopentanone | Indole | E-2-((1H-indol-3-yl)(phenyl)methyl)-5-(phenylmethylene)cyclopentan-1-one | 60-62 |

| α,α′-bis(4-chlorophenylmethylene)cyclopentanone | Indole | E-2-((1H-indol-3-yl)(4-chlorophenyl)methyl)-5-((4-chlorophenyl)methylene)cyclopentan-1-one | Not Specified |

| α,α′-bis(phenylmethylene)cyclopentanone | 2-Methyl-1H-indole | E-2-((2-methyl-1H-indol-3-yl)(phenyl)methyl)-5-(phenylmethylene)cyclopentan-1-one | Good |

Ring Size Modifications (e.g., cyclohexanone (B45756) analogues)

Expanding the central cyclopentanone ring to a cyclohexanone core has been investigated to assess the impact of ring size on the molecule's conformation and biological activity. The synthesis of 2,6-bis(arylidene)cyclohexanone derivatives is a common strategy. These compounds are important building blocks in medicinal chemistry. mdpi.com

| Central Ring | Indole Moiety | Resulting Analogue |

|---|---|---|

| Cyclohexanone | Unsubstituted Indole | 2,6-Bis((1H-indol-3-yl)methylene)cyclohexanone |

| Cyclohexane-1,3-dione | 2-Methoxyphenylhydrazono | 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione |

| Cyclohexane-1,3-dione | 3-Nitrophenylhydrazono | 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione |

Heteroatom Substitution in the Central Ring (e.g., piperidinone analogues)

Replacing a methylene (B1212753) group in the cyclopentanone ring with a heteroatom, such as nitrogen to form a piperidinone ring, introduces a site for further functionalization and can significantly alter the molecule's polarity and hydrogen bonding capabilities. A series of 3,5-bis(arylidene)-4-piperidone derivatives have been synthesized and studied. nih.gov The synthesis of these compounds can be achieved through a Claisen-Schmidt condensation of 4-piperidone (B1582916) hydrochloride monohydrate with various aldehydes. nih.gov

The piperidone nitrogen can be further derivatized, for example, by acylation. The treatment of 3,5-bis(arylidene)-piperidin-4-ones with (2-aminothiazol-4-yl)-acetyl chloride in the presence of a base yields the corresponding N-acylated derivatives. nih.gov

| Central Ring | Substituents on Arylidene Groups | N-Substitution on Piperidinone Ring | Resulting Analogue |

|---|---|---|---|

| Piperidin-4-one | Thiophen-2-yl | 2-(2-Amino-thiazol-5-yl)-acetyl | 1-[2-(2-Amino-thiazol-5-yl)-acetyl]-3,5-bis-thiophen-2-ylmethylene-piperidin-4-one |

| Piperidin-4-one | 3,4-Dichloro-benzylidene | 2-(2-Amino-thiazol-5-yl)-acetyl | 1-[2-(2-Amino-thiazol-5-yl)-acetyl]-3,5-bis(3,4-dichloro-benzylidene)-piperidin-4-one |

Functionalization of the Indole Moieties

The indole rings offer several positions for substitution, allowing for the fine-tuning of the electronic and steric properties of the molecule.

Substitution on the Indole Nitrogen (N-alkylation)

N-alkylation of the indole nitrogen is a common strategy to increase lipophilicity and modify the compound's interaction with biological targets. Various methods for the N-alkylation of indoles have been developed, including reactions with alkyl halides, primary alcohols, and chiral N-protected 2-methylaziridines. mdpi.comresearchgate.netresearchgate.net

| Indole Derivative | Alkylating Agent | Catalyst/Base | Resulting N-Alkylated Product |

|---|---|---|---|

| Indole | N-protected homochiral aziridines | Not Specified | N-alkylated indole |

| Indole | 1-Octanol | Pt/HBEA | N-octylindole |

| Tryptamine derivative | Isoquinoline | Chiral phosphoric acid | N-alkylated tryptamine |

Halogenation and Other Substitutions on the Indole Ring

The introduction of halogen atoms onto the indole ring can significantly impact the compound's electronic properties and its ability to form halogen bonds. Halogenation of 2-trifluoromethylindole, for instance, has been shown to yield 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields. nih.gov These halogenated indoles can then undergo further reactions, such as N-alkylation. nih.gov

Enzymatic halogenation using a thermostable RebH variant has been reported for a range of indole and azaindole derivatives, typically resulting in bromination at the C3 position. frontiersin.org This biocatalytic approach offers excellent selectivity under environmentally benign conditions. frontiersin.org

| Indole Substrate | Halogenating Agent/Method | Position of Halogenation | Product |

|---|---|---|---|

| 2-Trifluoromethylindole | N-Chlorosuccinimide | 3 | 3-Chloro-2-trifluoromethylindole |

| 2-Trifluoromethylindole | N-Bromosuccinimide | 3 | 3-Bromo-2-trifluoromethylindole |

| 5-Methoxyindole | RebH 3-LSR (enzymatic bromination) | 3 | 3-Bromo-5-methoxyindole |

| 5-Nitroindole | RebH 3-LSR (enzymatic bromination) | 3 | 3-Bromo-5-nitroindole |

Introduction of Different Heteroaryl Substituents

The modification of the indole moieties in 2,5-bis((1H-indol-3-yl)methylene)cyclopentanone by introducing other heteroaryl rings is a key strategy to modulate the compound's physicochemical properties and biological activity. This approach aims to enhance potency, selectivity, and pharmacokinetic profiles. Research in this area, while not exhaustive on this specific parent compound, draws heavily from the extensive studies on related curcuminoids and bis-indolyl alkaloids.

The synthesis of analogs bearing different heterocyclic rings often involves the condensation of a cyclopentanone core with various heteroaromatic aldehydes. This method allows for the systematic replacement of one or both indole rings with a wide array of heterocycles, such as thiophene (B33073), furan (B31954), pyrazole, and pyridine. For instance, studies on related bis(indolyl)methanes have successfully incorporated heterocyclic substituents, demonstrating the feasibility of this synthetic route. minia.edu.eg

One notable example in a related series is the synthesis of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives, which combines both indole and thiophene rings. nih.gov This highlights the possibility of creating hybrid structures to explore new chemical space and biological targets. The rationale behind introducing these specific heterocycles is multifaceted. Thiophene, for example, is a bioisostere of the phenyl group and is known to enhance various biological activities. nih.gov Pyridine and other nitrogen-containing heterocycles can introduce hydrogen bond acceptors and donors, potentially improving interactions with biological targets.

Structure-Activity and Structure-Property Relationship Studies of Derivatives

The systematic modification of the this compound scaffold by introducing different heteroaryl substituents has provided valuable insights into the structure-activity relationships (SAR) and structure-property relationships (SPR) governing the biological efficacy and mechanistic actions of these compounds.

Impact of Structural Changes on Biological Efficacy

Research on curcumin (B1669340) analogs has consistently shown that the nature of the aryl groups significantly influences their biological activity. The replacement of the indole rings with other heteroaryl systems can lead to substantial changes in cytotoxic and anti-inflammatory properties.

The central five-membered cyclopentanone ring is considered a crucial structural feature for potent anticancer activity in many curcumin analogs. nih.gov The α,β-unsaturated ketone moieties act as Michael acceptors, a feature often linked to their biological activity.

Studies on diarylpentanoids have revealed key SAR insights:

Nature of the Heteroaryl Ring: The electronic properties and steric bulk of the introduced heteroaryl ring are critical. For instance, in related series, the introduction of electron-withdrawing or electron-donating groups on the aromatic rings can significantly alter the cytotoxic potency. nih.gov

Symmetry and Asymmetry: The synthesis of both symmetrical (with two identical heteroaryl rings) and asymmetrical (with one indole and one different heteroaryl ring) analogs allows for a nuanced understanding of SAR.

Substitution on the Heteroaryl Ring: Further substitution on the newly introduced heteroaryl rings can fine-tune the biological activity.

The following table summarizes the impact of substituting indole with other heterocycles on the biological activity of related compound series.

| Core Structure | Heteroaryl Substituent | Observed Biological Activity | Reference |

| Bis(indolyl)methane | Thiophene | Potent anticancer activity against HCT-116 cell line | nih.gov |

| Curcuminoid | Pyrazole | Remarkable cytotoxic activities against various cancer cell lines | nih.gov |

| Curcuminoid | Furan, Thiophene | Potent and selective topoisomerase II inhibitory activity | rsc.org |

Correlation between Molecular Features and Mechanistic Actions

The structural modifications of the this compound scaffold directly influence the compound's interaction with cellular targets, thereby affecting its mechanism of action.

The α,β-unsaturated ketone system present in these molecules is a key pharmacophore. It can react with nucleophilic groups in proteins, such as the thiol groups of cysteine residues, through Michael addition. This covalent modification can lead to the inhibition of various enzymes and transcription factors involved in cancer progression and inflammation.

The introduction of different heteroaryl rings can influence this reactivity and introduce new mechanistic possibilities:

Modulation of Michael Reactivity: The electronic nature of the heteroaryl ring can alter the electrophilicity of the β-carbon in the α,β-unsaturated ketone, thereby modulating its reactivity as a Michael acceptor.

Altered Target Specificity: The shape, size, and hydrogen bonding capacity of the heteroaryl substituent can change the binding affinity and selectivity of the compound for different biological targets. For example, analogs with furan and thiophene rings have shown selective inhibition of topoisomerase II. rsc.org

Influence on Cellular Uptake and Distribution: The physicochemical properties imparted by the heteroaryl ring, such as lipophilicity and polarity, can affect the compound's ability to cross cell membranes and accumulate in specific cellular compartments.

Emerging Research Applications and Future Perspectives

Potential as Fluorescent Probes and Chemical Sensors

The indole (B1671886) nucleus is a well-known fluorophore, and its incorporation into the 2,5-Bis((1H-indol-3-yl)methylene)cyclopentanone structure suggests its potential as a fluorescent probe and chemical sensor. researchgate.netsjp.ac.lkmdpi.com The donor-π-acceptor (D-π-A) architecture inherent in this molecule can lead to sensitive responses to environmental changes. mdpi.com

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a property often observed in molecules with a significant change in dipole moment upon electronic excitation. nih.gov Bis(indolyl)methane derivatives have been shown to exhibit solvatochromic behavior, where their absorption and emission spectra shift in response to the solvent's polarity. nih.govrsc.org This phenomenon is attributed to the differential solvation of the ground and excited states of the molecule. nih.govrsc.org For this compound, it is anticipated that in polar solvents, the excited state would be more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. The extent of this shift can be correlated with solvent polarity parameters, making the compound a potential sensor for solvent polarity. nih.gov

The fluorosolvatochromic behavior, a change in fluorescence properties with solvent polarity, is also an expected characteristic. Novel indole derivatives have demonstrated positive solvatochromism, where their fluorescence emission is red-shifted in more polar solvents due to the different molecular conformations and HOMO-LUMO gaps influenced by the solvent. nih.gov

Table 1: Expected Solvatochromic and Fluorosolvatochromic Behavior of this compound in Various Solvents

| Solvent | Polarity (ET(30) kcal/mol) | Expected Absorption Shift | Expected Emission Shift |

|---|---|---|---|

| 1,4-Dioxane | 36.0 | Blue-shifted | Blue-shifted |

| Dichloromethane (B109758) | 40.7 | Intermediate | Intermediate |

| Acetonitrile | 45.6 | Red-shifted | Red-shifted |

| Ethanol | 51.9 | Red-shifted | Red-shifted |

This table is predictive and based on the known behavior of similar bis(indolyl)methane and indole derivatives. nih.govnih.gov

Indole-based compounds have been successfully employed as fluorescent chemosensors for both cations and anions. researchgate.net The nitrogen atom in the indole ring can act as a binding site for metal ions, leading to changes in the compound's fluorescence. sjp.ac.lk Specifically, indole-based probes have been developed for the selective detection of ions like Cu²⁺. nih.govrsc.org The interaction with a metal ion can lead to fluorescence quenching or enhancement through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). sjp.ac.lk

Furthermore, the protonation and deprotonation of the indole nitrogen and the carbonyl group of the cyclopentanone (B42830) can lead to significant changes in the absorption and fluorescence spectra, making this compound a potential pH sensor. nih.govresearchgate.net Indole-based fluorescent probes have been developed that exhibit ratiometric fluorescence emission in response to pH changes, which is advantageous for accurate measurements in complex environments like living cells. rsc.org The protonation of nitrogen and oxygen-containing groups can lead to dramatic color and fluorescence responses. nih.gov

Integration into Hybrid Molecules for Multi-Targeting Approaches

The concept of hybrid molecules, which combine two or more pharmacophores, is a promising strategy in drug discovery to address complex diseases like cancer. benthamscience.com The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.gov Bisindole alkaloids, in particular, often exhibit more potent biological activity than their monomeric counterparts. nih.gov

This compound can serve as a versatile scaffold for the development of hybrid molecules. By chemically modifying the indole rings or the cyclopentanone core, it is possible to introduce other pharmacologically active moieties. This multi-target approach could lead to the development of novel therapeutic agents with improved efficacy and reduced drug resistance. benthamscience.com The synthesis of hybrid molecules containing the indole nucleus has been explored for various therapeutic targets. nih.govmdpi.com

Green Chemistry Considerations in Synthesis

The synthesis of bis(indolyl)methanes has traditionally involved the use of harsh acid catalysts and organic solvents. researchgate.netiiste.org However, there is a growing emphasis on developing environmentally benign synthetic methods. orientjchem.org Green chemistry approaches for the synthesis of bis(indolyl)methanes include the use of water as a solvent, biodegradable catalysts, and solvent-free reaction conditions. orientjchem.orgnih.gov For the synthesis of this compound, which is typically formed through a condensation reaction between indole and cyclopentanone, green methods can be employed. A notable example is the solvent-free synthesis of a related compound, 2,5-bis((dimethylamino)methylene)cyclopentanone, which highlights the feasibility of organocatalysis and solvent-free conditions in the synthesis of such structures. mdpi.comnih.govresearchgate.net The use of reusable solid acid catalysts, such as PMA-Cellulose, also presents a green alternative. rsc.org

Table 2: Comparison of Traditional vs. Green Synthesis Methods for Bis(indolyl)alkanes

| Feature | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., FeCl₃) orientjchem.org | Biodegradable catalysts (e.g., citric acid), reusable solid acids (e.g., Amberlyst-15), organocatalysts researchgate.netorientjchem.org |

| Solvent | Organic solvents (e.g., dichloromethane, toluene) | Water, ethanol, or solvent-free conditions orientjchem.orgnih.gov |

| Energy | Often requires heating | Can be performed at room temperature or with microwave irradiation orientjchem.org |

| Waste | Generation of hazardous waste | Minimal waste generation, easier work-up |

Advanced Drug Design Principles for Future Development

The development of future drugs based on the this compound scaffold will rely on advanced drug design principles. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect biological activity. nih.govacs.orgnih.gov For instance, SAR studies on bisindole compounds have provided insights into the features required for potent activity against various diseases. nih.govacs.orgnih.govmdpi.comresearchgate.net

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of these compounds to biological targets and to guide the design of more potent and selective analogs. mdpi.comacs.org The synthesis of curcumin (B1669340) analogs has been a major area of research to improve the parent compound's bioavailability and therapeutic efficacy. nih.govglobalresearchonline.netresearchgate.netugm.ac.idnih.gov These strategies, including the modification of the linker and the aromatic rings, can be applied to the design of novel this compound derivatives with enhanced pharmacological profiles. ugm.ac.id The exploration of bis- and tris-indole alkaloids from natural sources also provides inspiration for the design of new drug leads. researchgate.netrsc.org Furthermore, the application of artificial intelligence and machine learning in drug discovery can accelerate the identification of promising candidates from large virtual libraries of indole-based compounds. nih.gov

Q & A

Q. What are the standard synthetic routes and characterization methods for 2,5-bis((1H-indol-3-yl)methylene)cyclopentanone?

The compound is typically synthesized via aldol condensation between indole-3-carbaldehyde derivatives and cyclopentanone under acidic or basic catalysis. Key steps include:

- Reagent selection : Cyclopentanone and substituted aldehydes (e.g., indole-3-carbaldehyde) are condensed using catalysts like concentrated sulfuric acid, p-toluenesulfonic acid, or NaOH .

- Characterization :

- Melting point analysis : Expected ranges (e.g., 204–206°C for analogs) validate purity .

- <sup>1</sup>H NMR : Peaks at δ 6.95–7.56 (aromatic/vinyl protons), δ 3.85 (methoxy groups in analogs), and δ 3.08 (cyclopentanone ring protons) confirm structure .

- Mass spectrometry (MS) : Used to verify molecular ion peaks and fragmentation patterns .

Q. How do reaction conditions influence the yield of aldol condensation products?

- Catalyst type : Acidic catalysts (e.g., H2SO4) favor higher yields (82.6% in vanillin-cyclopentanone reactions) compared to weaker acids like acetic acid (<5% yield) .

- Solvent-free microwave-assisted synthesis : Enhances reaction rates and reduces side products by improving reactant interaction .

- Temperature : Optimal ranges (e.g., 80–100°C) prevent decomposition of thermally sensitive indole moieties .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of aldol condensation for bis-indole derivatives?

Regioselectivity is governed by:

- Acid-base synergism : Bifunctional catalysts (e.g., Na-HAP) activate both carbonyl (via Lewis acid sites) and aldehyde (via basic sites), promoting cross-condensation over self-condensation .

- Steric effects : Bulky substituents on indole (e.g., 4-tert-butyl groups) favor trans-configuration in the final product, as observed in X-ray crystallography of analogs .

- Electron density : Electron-withdrawing groups on the aldehyde increase electrophilicity, accelerating enolate formation .

Q. How does the compound’s electronic structure affect its stability under catalytic hydrogenation?

- Conjugated system stability : The extended π-system between indole and cyclopentanone resists hydrogenation under mild conditions. However, harsh conditions (high H2 pressure, Pd/C) can reduce the cyclopentanone ring to cyclopentanol derivatives .

- Substituent effects : Methoxy or hydroxyl groups on aromatic rings enhance stability via resonance stabilization, as seen in analogs like 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone .

Q. What computational methods are used to predict the compound’s photophysical properties?

- DFT calculations : Optimize geometry and calculate HOMO-LUMO gaps to predict UV-Vis absorption (e.g., λmax ~400 nm for analogs) .

- TD-DFT : Simulates excited-state behavior, correlating with experimental fluorescence quenching in polar solvents .

- Molecular docking : Explores interactions with biological targets (e.g., tyrosinase inhibition in anti-melanogenesis studies) .

Methodological Challenges

Q. How to resolve contradictions in catalytic performance reported across studies?

- Systematic benchmarking : Compare catalysts (e.g., Al2O3 vs. Na-HAP) under identical conditions (solvent, temperature) .

- Kinetic studies : Monitor intermediate formation via in situ FTIR or NMR to identify rate-limiting steps .

- Surface characterization : Use BET, XRD, or TEM to correlate catalyst porosity/crystallinity with activity .

Q. What strategies improve reproducibility in crystallizing bis-indole cyclopentanone derivatives?

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility, while slow evaporation promotes single-crystal growth .

- Seeding : Introduce microcrystals of analogs to induce nucleation .

- Temperature gradients : Gradual cooling (0.5°C/min) reduces defects in crystal lattices .

Comparative Studies

Q. How do structural analogs (e.g., 2,5-bis(4-tert-butylbenzylidene)cyclopentanone) differ in bioactivity?

- Anti-melanogenesis : Electron-rich analogs (e.g., methoxy-substituted) show higher tyrosinase inhibition (IC50 ~10 μM) due to enhanced π-π stacking with enzyme active sites .

- Photostability : tert-Butyl groups reduce oxidative degradation under UV light by 40% compared to unsubstituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.